molecular formula C24H23ClFN3OS B454812 2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B454812
M. Wt: 456g/mol
InChI Key: ACTWNHSMNVPIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents. Common synthetic methods include nucleophilic substitution, cyclization, and condensation reactions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Cyclization: Involves the formation of a ring structure. .

Scientific Research Applications

2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other fluorinated pyridines and thiophenes, which also exhibit interesting chemical and biological properties .

Properties

Molecular Formula

C24H23ClFN3OS

Molecular Weight

456g/mol

IUPAC Name

2-amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H23ClFN3OS/c1-14-15(13-30-21-9-8-16(26)11-19(21)25)10-22(31-14)23-17-6-4-2-3-5-7-20(17)29-24(28)18(23)12-27/h8-11H,2-7,13H2,1H3,(H2,28,29)

InChI Key

ACTWNHSMNVPIDE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=C(C=C(C=C4)F)Cl

Canonical SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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